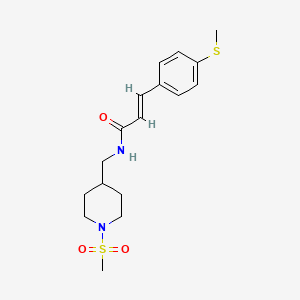

(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S2/c1-23-16-6-3-14(4-7-16)5-8-17(20)18-13-15-9-11-19(12-10-15)24(2,21)22/h3-8,15H,9-13H2,1-2H3,(H,18,20)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXQKQCTPMOBTQ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, often referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and an acrylamide moiety linked to a methylthio-substituted phenyl group. This unique structure is believed to contribute to its biological activity.

Research indicates that compound 1 may exert its biological effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that compound 1 inhibits the proliferation of various cancer cell lines. For instance, it was observed to significantly reduce cell viability in breast cancer (MDA-MB-231) and lung cancer (A549) models.

- Induction of Ferroptosis : Recent findings suggest that compound 1 may induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism was linked to the downregulation of key proteins involved in antioxidant defense, such as GPX4 and SLC7A11, which are critical for cellular survival under oxidative stress conditions .

- Targeting the KEAP1-NRF2-GPX4 Axis : The compound appears to interact with the KEAP1-NRF2 pathway, inhibiting NRF2 activity and leading to decreased expression of GPX4. This effect enhances ferroptosis in tumor cells, positioning compound 1 as a potential candidate for anti-cancer therapies targeting this pathway .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of compound 1:

- Cell Viability Assays : Utilizing MTT assays, compound 1 demonstrated IC50 values in the low micromolar range against various cancer cell lines.

- Migration Assays : Scratch assays indicated that treatment with compound 1 significantly inhibited the migration of cancer cells, suggesting potential anti-metastatic properties.

- Ferroptosis Assessment : Flow cytometry and lipid peroxidation assays were employed to measure ROS levels and MDA production, confirming the induction of ferroptosis upon treatment with compound 1 .

Case Studies

Several case studies have highlighted the potential applications of compounds similar to 1:

- Breast Cancer Treatment : A study involving a structurally related compound demonstrated significant tumor regression in MDA-MB-231 xenografts when administered at optimal doses.

- Lung Cancer Models : In A549 models, treatment with analogs resulted in reduced tumor size and enhanced survival rates compared to control groups.

These findings underscore the importance of further exploring the therapeutic potential of compound 1 in clinical settings.

Preparation Methods

Piperidine Core Functionalization

Route A (From Piperidin-4-ylmethanol):

- Mesylation: Piperidin-4-ylmethanol reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.5 equiv) at 0°C to room temperature (RT) for 4 h, yielding 1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate (87% yield).

- Amination: Treatment with aqueous ammonia (28% w/v) in THF at 60°C for 12 h provides 1-(methylsulfonyl)piperidin-4-yl)methylamine (72% yield).

Route B (Reductive Amination):

Sulfonylation Optimization

Comparative studies reveal that direct sulfonylation of piperidin-4-methanamine with methanesulfonyl chloride in DCM/TEA achieves higher yields (89%) than stepwise mesylation-amination routes. Critical parameters:

- Temperature Control: Maintaining 0–5°C during sulfonyl chloride addition minimizes N-over-sulfonylation.

- Solvent Choice: Dichloromethane outperforms THF due to better solubility of intermediates.

Synthesis of (E)-3-(4-(Methylthio)phenyl)acrylic Acid

4-(Methylthio)benzaldehyde Preparation

Methodology (Adapted from CN105646306A):

- Nucleophilic Aromatic Substitution: 4-Bromobenzaldehyde reacts with sodium thiomethoxide (1.5 equiv) in DMF at 130°C under CuBr catalysis (0.1 equiv) for 4 h (N₂ atmosphere). Acidic workup (10% H₂SO₄) yields 4-(methylthio)benzaldehyde (76% yield).

Key Observations:

Acrylic Acid Formation

Knoevenagel Condensation:

4-(Methylthio)benzaldehyde (1.0 equiv) reacts with malonic acid (1.2 equiv) in pyridine/piperidine (10:1) at 100°C for 6 h. Acidic precipitation gives (E)-3-(4-(methylthio)phenyl)acrylic acid (82% yield, >99% E-selectivity).

Horner-Wadsworth-Emmons Variant:

Using triethyl phosphonoacetate (1.1 equiv) and NaH (2.0 equiv) in THF (0°C to RT, 2 h), followed by hydrolysis with LiOH (2M, 60°C, 4 h), achieves 88% yield with similar stereocontrol.

Amide Coupling: Final Assembly

Coupling Reagent Screening

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 91 |

| EDCI/HOBt | DCM | 25 | 24 | 78 |

| T3P | EtOAc | 40 | 6 | 85 |

Optimal Conditions (HATU-mediated):

- Stoichiometry: 1-(Methylsulfonyl)piperidin-4-yl)methylamine (1.0 equiv), (E)-3-(4-(methylthio)phenyl)acrylic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) in anhydrous DMF.

- Procedure: Stir at RT under N₂ for 12 h, followed by aqueous extraction (EtOAc/10% citric acid) and silica gel chromatography (hexane/EtOAc 1:1).

Scalability and Process Considerations

Pilot-Scale Adaptations

Environmental Impact Mitigation

- DMF Recycling: Distillation recovery achieves 92% solvent reuse in Cu-catalyzed steps.

- Waste Stream Treatment: Cu residues are precipitated as CuS via Na₂S treatment (99.2% removal efficiency).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J=15.6 Hz, 1H, CH=CHCO), 7.45 (d, J=8.4 Hz, 2H, ArH), 7.25 (d, J=8.4 Hz, 2H, ArH), 6.42 (d, J=15.6 Hz, 1H, CH=CHCO), 3.81 (d, J=12.8 Hz, 2H, piperidine CH₂N), 3.12 (s, 3H, SO₂CH₃), 2.92 (t, J=11.6 Hz, 2H, piperidine CH₂SO₂), 2.54 (s, 3H, SCH₃).

- HRMS (ESI-TOF): m/z calcd for C₁₇H₂₃N₂O₃S₂ [M+H]⁺ 383.1098, found 383.1102.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.